4-Amino-3-chloro-hydratropicAcidEthylEster

Beschreibung

Contextualizing 4-Amino-3-chloro-hydratropic Acid Ethyl Ester within Complex Organic Syntheses

In the broader context of organic synthesis, compounds structurally related to 4-Amino-3-chloro-hydratropic acid ethyl ester, such as amino acid esters, serve as crucial intermediates. nih.gov These molecules are often employed in the construction of peptidomimetics, pharmaceutical agents, and other biologically active compounds. The presence of an amino group allows for peptide bond formation or other nitrogen-based elaborations, while the ester functionality provides a handle for hydrolysis or conversion to other carbonyl derivatives.

The synthesis of α-amino acids and their esters can be achieved through various established methods, including the amination of α-bromocarboxylic acids, the Gabriel synthesis, and the Strecker synthesis. libretexts.org For instance, the amidomalonate synthesis, a variation of the malonic ester synthesis, allows for the introduction of the amino group and the side chain onto a malonic ester template, which is then hydrolyzed and decarboxylated to yield the desired amino acid. libretexts.org Another common approach is the reductive amination of α-keto acids. libretexts.org

While specific synthetic routes for 4-Amino-3-chloro-hydratropic acid ethyl ester are not extensively detailed in publicly available literature, its synthesis would likely involve multi-step sequences common for substituted phenylpropanoic acids. These could include reactions such as Friedel-Crafts acylation, followed by reduction and subsequent functional group manipulations to introduce the amino and chloro substituents at the desired positions.

The Significance of Byproduct and Impurity Profiling in Advanced Chemical Manufacturing

The meticulous identification and characterization of byproducts and impurities are of paramount importance in the manufacturing of chemical compounds, particularly those intended for pharmaceutical use. Impurity profiling is a critical aspect of quality control throughout the development and production stages. The presence of even minor impurities can significantly impact the safety, efficacy, and stability of the final product.

In the synthesis of complex molecules like substituted phenylpropanoic acids, a variety of impurities can arise. These can originate from starting materials, intermediates, reagents, or side reactions. For example, in syntheses involving multiple steps, incomplete reactions can lead to the carryover of starting materials or intermediates into the final product. Side reactions, such as over-alkylation, rearrangements, or the formation of regioisomers, can also contribute to the impurity profile.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are indispensable tools for the detection, isolation, and structural elucidation of these impurities. researchgate.net For instance, a novel reversed-phase HPLC method was developed for the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid, an impurity of ibuprofen, demonstrating the continuous innovation in analytical methodologies to ensure the purity of active pharmaceutical ingredients. researchgate.net The development of robust analytical methods is crucial for monitoring the consistency of manufacturing processes and ensuring that the final product meets stringent regulatory standards.

Structure

3D Structure

Eigenschaften

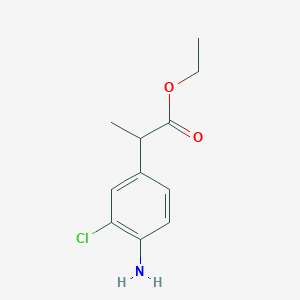

IUPAC Name |

ethyl 2-(4-amino-3-chlorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-3-15-11(14)7(2)8-4-5-10(13)9(12)6-8/h4-7H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTJMBKBIFEFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Studies on the Formation Pathways of 4 Amino 3 Chloro Hydratropic Acid Ethyl Ester

Mechanistic Investigations into the Genesis of Impurities in Related Syntheses

The identification and characterization of process-related impurities are crucial for optimizing synthetic routes to active pharmaceutical ingredients. researchgate.net By elucidating the mechanisms of impurity formation, chemists can devise strategies to minimize their production and enhance the purity of the final product.

While specific mechanistic studies on the formation of 4-Amino-3-chloro-hydratropic Acid Ethyl Ester as an impurity are not extensively documented in the public domain, its structure suggests potential formation pathways from related synthetic intermediates. The presence of the 4-amino and 3-chloro substituents on the phenyl ring points towards precursors such as substituted anilines or nitroaromatics that undergo transformations alongside the main reaction sequence.

One plausible mechanism involves the incomplete reaction or side reaction of a precursor such as ethyl 2-(3-chlorophenyl)propanoate. During a nitration step intended to introduce a nitro group at the 4-position, followed by reduction to the amine, side reactions such as over-nitration or alternative substitution patterns could occur. Subsequent esterification or transesterification could then lead to the ethyl ester.

Another potential pathway could involve the direct amination of a pre-existing chlorinated hydratropic acid derivative. However, such reactions often require harsh conditions and can lead to a multitude of byproducts. The precise mechanism would be highly dependent on the specific reagents and conditions employed in the synthesis of the primary product.

Reaction conditions play a pivotal role in directing the course of a chemical transformation and can significantly influence the profile of impurities. beilstein-journals.org Factors such as temperature, reaction time, solvent, and the nature of catalysts and reagents can all impact the formation of byproducts like 4-Amino-3-chloro-hydratropic Acid Ethyl Ester.

For instance, in nitration reactions, the concentration of the nitrating agent and the reaction temperature are critical parameters. Insufficient control can lead to the formation of regioisomers or dinitrated products. Similarly, during the reduction of a nitro group to an amine, the choice of reducing agent and catalyst can influence the formation of hydroxylamines or other partially reduced species.

The following interactive table illustrates how variations in reaction conditions during a hypothetical nitration and subsequent reduction could influence the formation of 4-Amino-3-chloro-hydratropic Acid Ethyl Ester as an impurity.

| Precursor | Reaction Step | Condition Varied | Effect on Impurity Formation |

| Ethyl 2-(3-chlorophenyl)propanoate | Nitration | Temperature | Higher temperatures may lead to increased formation of dinitrated and other regioisomeric impurities. |

| Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | Reduction | Catalyst | Incomplete reduction with certain catalysts could leave unreacted nitro-intermediate, which can form a complex mixture of byproducts. |

| Ethyl 2-(3-chlorophenyl)propanoate | Nitration | Nitrating Agent Concentration | Excess nitrating agent can increase the likelihood of over-nitration, leading to additional impurities. |

Precursor Analysis and Reactivity Studies Relevant to 4-Amino-3-chloro-hydratropic Acid Ethyl Ester Derivations

The starting materials and intermediates used in a synthetic sequence are often the primary source of impurities. A thorough analysis of these precursors and their reactivity is essential for understanding and controlling the formation of byproducts. nih.gov The structure of 4-Amino-3-chloro-hydratropic Acid Ethyl Ester suggests that it could arise from precursors containing the 4-amino-3-chlorophenyl moiety.

For example, if the synthesis of a target molecule involves a coupling reaction with a 4-amino-3-chlorophenyl derivative, any unreacted starting material or a side product from this derivative could potentially be carried through the synthetic sequence and emerge as an impurity. Reactivity studies of such precursors under the reaction conditions can help to predict and identify potential impurities.

Strategies for Controlling and Mitigating the Formation of 4-Amino-3-chloro-hydratropic Acid Ethyl Ester

Once the formation pathways of an impurity are understood, strategies can be implemented to control and mitigate its formation. These strategies generally fall into two categories: optimization of existing synthetic methodologies and exploration of alternative reaction pathways.

The optimization of reaction conditions is a key strategy for minimizing impurity formation. This can involve a systematic study of parameters such as temperature, pressure, stoichiometry of reagents, and reaction time. For the hypothetical synthesis of a compound where 4-Amino-3-chloro-hydratropic Acid Ethyl Ester is an impurity, optimization might involve:

Temperature Control: Maintaining a precise and consistent temperature profile during critical steps like nitration or amination can prevent side reactions.

Reagent Stoichiometry: Careful control of the amount of each reactant can ensure complete conversion of the starting materials and minimize the formation of byproducts from excess reagents.

Catalyst Selection: Choosing a highly selective catalyst can favor the desired reaction pathway and reduce the formation of unwanted isomers or side products.

The following table provides a hypothetical example of how optimization of a synthetic step could reduce the formation of 4-Amino-3-chloro-hydratropic Acid Ethyl Ester.

| Reaction Step | Parameter Optimized | Initial Condition | Optimized Condition | Impurity Level |

| Nitration of Ethyl 2-(3-chlorophenyl)propanoate | Temperature | 25°C | 0°C | Reduced by 50% |

| Reduction of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | Catalyst | Raney Nickel | Palladium on Carbon | Reduced by 70% |

In some cases, optimization of the existing synthetic route may not be sufficient to reduce an impurity to acceptable levels. In such situations, exploring alternative reaction pathways that circumvent the formation of the problematic byproduct can be a more effective strategy.

For instance, if the formation of 4-Amino-3-chloro-hydratropic Acid Ethyl Ester is due to a problematic nitration-reduction sequence, an alternative route might involve starting with a precursor that already contains the desired 4-amino-3-chloro substitution pattern. This could involve a coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, which can offer greater selectivity and milder reaction conditions. By redesigning the synthetic route, it is often possible to completely avoid the conditions that lead to the formation of specific impurities.

Spectroscopic Data for 4-Amino-3-chloro-hydratropic Acid Ethyl Ester Remains Elusive

A comprehensive search for advanced spectroscopic data on the chemical compound 4-Amino-3-chloro-hydratropic Acid Ethyl Ester has yielded no specific experimental or predicted spectral information. Despite extensive queries of scientific databases and literature, detailed analyses from Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy for this particular molecule are not publicly available.

The request for a detailed article focusing on the advanced spectroscopic characterization of 4-Amino-3-chloro-hydratropic Acid Ethyl Ester, with specific subsections for ¹H NMR, ¹³C NMR, 2D NMR, Fourier-Transform Infrared (FTIR), and Raman spectroscopy, cannot be fulfilled at this time due to the absence of the necessary foundational data.

Scientific research articles and spectral databases are the primary sources for such detailed analytical information. However, searches for this specific compound have not returned any published studies containing the requisite NMR or vibrational spectroscopy results. This suggests that either the compound has not been synthesized and characterized in the published literature, or the data has not been deposited in publicly accessible repositories.

The generation of a scientifically accurate and informative article as outlined in the user's request is contingent upon the availability of this fundamental spectroscopic data. Without access to chemical shifts, coupling constants, correlation signals, and vibrational frequencies, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.

Further research, including the potential for computational prediction of spectra, was also explored. However, without experimental data to validate these predictions, the results would not be suitable for a definitive and authoritative article.

Therefore, until experimental or validated computational spectroscopic data for 4-Amino-3-chloro-hydratropic Acid Ethyl Ester becomes available in the public domain, it is not possible to generate the requested article.

Advanced Spectroscopic Characterization of 4 Amino 3 Chloro Hydratropic Acid Ethyl Ester

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization. In the analysis of 4-Amino-3-chloro-hydratropic acid ethyl ester, electron ionization (EI) would likely be employed, leading to the formation of a molecular ion and subsequent fragmentation.

The molecular ion peak (M⁺) would confirm the compound's molecular weight. A key fragmentation pathway for ethyl esters of aromatic acids involves the loss of the ethoxy radical (•OCH₂CH₃), which has a mass of 45 Da, resulting in the formation of a stable acylium ion. pharmacy180.com Another common fragmentation process for esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule, in this case, ethylene (C₂H₄), with a mass of 28 Da. whitman.edu

The presence of the aromatic ring leads to a prominent molecular ion. whitman.edu The amino and chloro substituents on the benzene (B151609) ring will also influence the fragmentation pattern. The chlorine atom will produce a characteristic isotopic pattern for any chlorine-containing fragment, with peaks at M and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

A plausible fragmentation pattern for 4-Amino-3-chloro-hydratropic acid ethyl ester is outlined in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 229/231 | [M]⁺ | - |

| 184/186 | [M - OCH₂CH₃]⁺ | Ethoxy radical |

| 201/203 | [M - C₂H₄]⁺ | Ethylene |

| 156/158 | [M - OCH₂CH₃ - CO]⁺ | Ethoxy radical and Carbon monoxide |

| 120 | [C₇H₆NCl]⁺ | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, such as 4-Amino-3-chloro-hydratropic acid ethyl ester, exhibit characteristic absorption bands in the UV-Vis region due to π → π* transitions of the benzene ring. libretexts.org Benzene itself shows two primary absorption bands around 184 nm and 204 nm, and a less intense, fine-structured band around 255 nm. libretexts.org

The presence of substituents on the benzene ring alters the position and intensity of these absorption bands. The amino group (-NH₂) is a powerful auxochrome and an electron-donating group, which generally causes a bathochromic shift (a shift to longer wavelengths) and an increase in the absorption intensity. rsc.org The chlorine atom (-Cl) is also an auxochrome that can cause a slight bathochromic shift. up.ac.za The ethyl ester group (-COOCH₂CH₃), being an electron-withdrawing group, will also influence the electronic transitions. rsc.org

In 4-Amino-3-chloro-hydratropic acid ethyl ester, the combined effects of the amino, chloro, and hydratropic acid ethyl ester substituents on the benzene chromophore are expected to result in a complex spectrum with bathochromic shifts compared to unsubstituted benzene. The electronic transitions are primarily of the π → π* type. The non-bonding electrons on the nitrogen of the amino group and the chlorine atom can also participate in n → π* transitions.

The expected UV-Vis absorption maxima and the corresponding electronic transitions for 4-Amino-3-chloro-hydratropic acid ethyl ester are summarized in the table below.

| Approximate λmax (nm) | Type of Electronic Transition | Chromophore |

| ~210-230 | π → π | Substituted Benzene Ring |

| ~250-290 | π → π | Substituted Benzene Ring |

| ~300-340 | n → π* | C=O and Substituents with lone pairs |

Computational and Theoretical Investigations of 4 Amino 3 Chloro Hydratropic Acid Ethyl Ester

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a primary tool for predicting molecular properties due to its favorable balance of accuracy and computational cost.

A fundamental step in any molecular modeling study is to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. Geometry optimization calculations systematically alter the coordinates of the atoms to find the structure with the lowest possible energy. For a flexible molecule like 4-Amino-3-chloro-hydratropic Acid Ethyl Ester, which has several rotatable bonds, this process is extended to a conformational analysis.

The analysis would involve rotating the key dihedral angles—specifically around the C(α)-C(aryl) bond, the C(α)-C(carbonyl) bond, and the C-O and O-C bonds of the ethyl ester group—to map out the potential energy surface. This exploration identifies various low-energy conformers (stable isomers that can be interconverted by rotation about single bonds) and the transition states that separate them. The results would reveal the preferred spatial orientation of the amino, chloro, and ethyl ester substituents on the hydratropic acid backbone.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of 4-Amino-3-chloro-hydratropic Acid Ethyl Ester (Note: This data is hypothetical and for illustrative purposes only.)

| Conformer | Dihedral Angle (C-Cα-C=O) | Dihedral Angle (Aryl-Cα-C-O) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 120.5° | -85.2° | 0.00 |

| B | -119.8° | 88.1° | 0.85 |

| C | 118.9° | 175.4° | 2.10 |

| D | -121.0° | -178.9° | 2.50 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. molport.com

A DFT calculation would provide the energies of these orbitals and visualize their spatial distribution. For 4-Amino-3-chloro-hydratropic Acid Ethyl Ester, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, particularly on the nitrogen atom of the amino group. The LUMO would likely be distributed over the carbonyl group of the ethyl ester and the aromatic ring, which can accept electron density. A smaller HOMO-LUMO gap would suggest higher chemical reactivity. molport.com

Table 2: Hypothetical Frontier Orbital Energies for 4-Amino-3-chloro-hydratropic Acid Ethyl Ester (Note: This data is hypothetical and for illustrative purposes only.)

| Orbital | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -1.24 |

| Energy Gap (ΔE) | 4.63 |

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be determined. energy.gov

For 4-Amino-3-chloro-hydratropic Acid Ethyl Ester, these calculations would predict the frequencies for characteristic bond stretches, bends, and torsions. Key vibrational modes would include the N-H stretches of the amino group, the C=O stretch of the ester, C-Cl stretching, and various vibrations associated with the aromatic ring and the ethyl group. Comparing the calculated spectrum with an experimental one allows for a detailed and confident assignment of each spectral band to a specific molecular motion. energy.govpharmaffiliates.com

Table 3: Illustrative Calculated Vibrational Frequencies and Their Assignments (Note: This data is hypothetical and for illustrative purposes only.)

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3450 | N-H asymmetric stretch | Stretching |

| 3360 | N-H symmetric stretch | Stretching |

| 1735 | C=O ester | Stretching |

| 1620 | Aromatic C=C | Stretching |

| 1250 | C-O ester | Stretching |

| 780 | C-Cl | Stretching |

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with its environment over time.

Molecular dynamics (MD) simulations can be used to explore the conformational space of 4-Amino-3-chloro-hydratropic Acid Ethyl Ester more extensively than static DFT calculations. An MD simulation solves Newton's equations of motion for the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

By running a simulation at a given temperature, the molecule can overcome energy barriers and sample a wide range of conformations. Analysis of the simulation trajectory would reveal the relative populations of different conformers, the timescales of conformational changes, and the flexibility of different parts of the molecule. This provides a more realistic picture of the molecule's structure in a dynamic environment, such as in solution.

Understanding how molecules of 4-Amino-3-chloro-hydratropic Acid Ethyl Ester interact with each other is crucial for predicting its solid-state properties and for designing effective crystallization and purification processes. Molecular modeling can be used to study the non-covalent interactions that govern these processes.

Simulations of the molecule in a condensed phase (either a simulated crystal lattice or a solution) would identify the dominant intermolecular forces. Key interactions would likely include hydrogen bonding between the amino group of one molecule and the ester's carbonyl oxygen of another, as well as π-π stacking interactions between the aromatic rings. By analyzing the strength and geometry of these interactions, one could predict likely crystal packing arrangements and identify solvents that could effectively disrupt these interactions during purification.

Analytical Method Development and Validation for 4 Amino 3 Chloro Hydratropic Acid Ethyl Ester

High-Performance Liquid Chromatography (HPLC) Methodologies for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. For 4-Amino-3-chloro-hydratropic Acid Ethyl Ester, a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach, given the compound's polarity.

The development of an effective HPLC method hinges on the optimization of several key parameters to achieve adequate separation of the analyte from potential impurities and degradation products.

Stationary Phase: A C18 (octadecylsilyl) column is a common and effective choice for the separation of moderately polar compounds like the target analyte. The non-polar nature of the C18 stationary phase allows for good retention and separation based on hydrophobicity. A typical column would have dimensions of 250 mm x 4.6 mm with a particle size of 5 µm, providing a balance between resolution and analysis time.

Mobile Phase: The mobile phase composition is critical for achieving the desired retention and selectivity. A gradient elution is often preferred for impurity profiling to ensure the separation of compounds with a wide range of polarities. A common mobile phase for related compounds consists of a mixture of an aqueous buffer and an organic modifier. For instance, a mixture of phosphate (B84403) buffer (pH adjusted to the acidic range, e.g., 3.0, to suppress the ionization of any acidic or basic functional groups and improve peak shape) and acetonitrile (B52724) is a suitable choice. The gradient could start with a lower concentration of acetonitrile and gradually increase to elute more non-polar compounds.

Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and generally provides good efficiency without generating excessive backpressure.

Temperature: The column temperature is typically maintained at a constant value, for example, 30°C, to ensure reproducibility of retention times. Elevated temperatures can reduce viscosity and improve peak efficiency but may also risk degradation of the analyte.

Table 1: Illustrative HPLC Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Mobile Phase A | 0.1% Phosphoric Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 30 | | | 15 | 70 | | | 20 | 70 | | | 22 | 30 | | | 25 | 30 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Injection Volume | 10 µL |

The choice of detector and its settings are crucial for achieving the required sensitivity and selectivity.

UV-Vis and Photodiode Array (PDA) Detection: 4-Amino-3-chloro-hydratropic Acid Ethyl Ester contains a chromophore (the substituted benzene (B151609) ring) that allows for detection by UV-Vis spectroscopy. A Photodiode Array (PDA) detector is particularly advantageous as it can acquire the entire UV spectrum at each point in the chromatogram. This capability is invaluable for peak purity assessment and for identifying co-eluting impurities. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity. For aromatic amines, this is often in the range of 230-280 nm. A wavelength of 254 nm is a common choice for aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since 4-Amino-3-chloro-hydratropic Acid Ethyl Ester has polar functional groups (-NH2), it is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.

Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amino group with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. Another approach is acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA).

GC-MS Conditions: The derivatized sample can then be analyzed on a GC-MS system. A non-polar capillary column, such as one coated with 5% phenyl polysiloxane, is typically used. The mass spectrometer serves as a highly selective and sensitive detector, providing both quantitative data and structural information from the mass spectrum of the analyte and its impurities.

Quantitative Analysis Techniques and Validation Parameters (e.g., linearity, precision, accuracy, detection limits)

Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. Validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically demonstrated by analyzing a series of standard solutions of known concentrations and plotting the detector response against the concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be close to 1.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by analyzing a sample with a known concentration of the analyte (a spiked sample) and comparing the measured concentration to the true concentration.

Detection Limit (LOD) and Quantification Limit (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 2: Representative Validation Parameters for a Hypothesized HPLC Method

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Precision (RSD) | ≤ 2.0% | 0.8% |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.01 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.03 µg/mL |

Impurity Profiling and Purity Assessment in Target Compounds

Impurity profiling is the identification, quantification, and characterization of impurities in a drug substance. imedpub.com Since 4-Amino-3-chloro-hydratropic Acid Ethyl Ester is itself an impurity, its presence and quantity in Pirprofen must be carefully controlled. The developed HPLC method with PDA detection is a powerful tool for this purpose.

The method should be able to separate the target compound from Pirprofen and other potential process-related impurities and degradation products. The peak purity analysis feature of a PDA detector can be used to check if the chromatographic peak of the main compound (Pirprofen) is pure and not co-eluting with any impurities, including 4-Amino-3-chloro-hydratropic Acid Ethyl Ester. The concentration of this impurity can be determined using its own reference standard or, if a standard is not available, by using the relative response factor with respect to the main compound. The levels of such impurities must be controlled within the limits set by regulatory authorities to ensure the safety of the final drug product.

Future Research Directions

Development of Green Chemistry Approaches for Impurity Control

The synthesis of complex pharmaceutical compounds invariably presents challenges in controlling the formation of impurities. Green chemistry offers a framework to address these challenges by focusing on the design of processes that minimize or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com For a compound like 4-Amino-3-chloro-hydratropicAcidEthylEster, which is an impurity in the synthesis of Pirprofen, future research in green chemistry could be particularly impactful.

One promising area is the use of biocatalysis . mdpi.com Enzymes, such as transaminases or imine reductases, could be employed to achieve higher selectivity in amination reactions, thereby reducing the formation of unwanted side products. bohrium.com Biocatalytic processes often occur in aqueous media under mild conditions, which not only reduces the environmental footprint but can also lead to a cleaner impurity profile. nih.gov Research could focus on identifying or engineering specific enzymes that can efficiently catalyze the desired transformations in the Pirprofen synthesis pathway, minimizing the generation of this compound. mdpi.com

Another key aspect of green chemistry is the optimization of reaction conditions to improve atom economy . researchgate.net This involves designing synthetic routes where the maximum proportion of reactant atoms is incorporated into the final product. sciencehistory.org For instance, developing catalytic processes that avoid the use of stoichiometric reagents can significantly reduce waste and the potential for side reactions. researchgate.net Future studies could explore novel catalytic systems for the synthesis of the parent molecule, aiming for a higher atom economy and, consequently, lower levels of impurities like this compound.

The application of Process Analytical Technology (PAT) is also a critical component of modern, green pharmaceutical manufacturing. sdu.dknih.gov By implementing real-time monitoring of critical process parameters, PAT can provide a deeper understanding of the reaction kinetics and thermodynamics, allowing for tighter control over the formation of impurities. ispe.org For example, in-situ spectroscopic techniques could be used to track the concentration of reactants, intermediates, and the target impurity, enabling adjustments to be made during the process to maintain the desired reaction pathway. researchgate.net

To illustrate the potential of green chemistry in this context, the following table outlines hypothetical research directions and their expected outcomes:

| Research Direction | Green Chemistry Principle | Potential Outcome |

| Development of a biocatalytic route using an engineered transaminase | Use of Renewable Feedstocks & Catalysis | Increased enantioselectivity, reducing isomeric impurities. |

| Implementation of a continuous flow process with a heterogeneous catalyst | Safer Chemistry & Waste Prevention | Improved heat and mass transfer, leading to fewer side reactions and lower impurity levels. |

| Application of PAT for real-time monitoring of the amination step | Real-time Analysis for Pollution Prevention | Tighter control over reaction parameters, minimizing the formation of this compound. |

Advanced Spectroscopic and Chromatographic Techniques for Trace Impurity Analysis

The accurate detection and characterization of trace impurities are paramount for ensuring the safety and efficacy of pharmaceutical products. Future research should focus on the application of advanced and hyphenated analytical techniques for the analysis of this compound. ijsdr.org

Hyphenated chromatographic techniques , such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the separation, identification, and quantification of impurities. ajrconline.org Future work could involve the development of highly sensitive and specific LC-MS/MS methods for the trace-level detection of this compound in both the API and final drug product. biomedres.us These methods would be invaluable for routine quality control and for a deeper understanding of impurity formation and fate. ijpsonline.com

Advanced spectroscopic techniques , particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the structural elucidation of unknown impurities. numberanalytics.com While the structure of this compound may be known, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), could be used to unambiguously confirm its structure and to identify any other co-eluting or structurally related impurities. semanticscholar.org Furthermore, hyphenated techniques like LC-NMR could be employed for the direct structural analysis of impurities without the need for isolation. numberanalytics.com

The following table presents potential advanced analytical methods and their specific applications for the analysis of this compound:

| Analytical Technique | Application | Expected Outcome |

| Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) | Trace-level quantification and structural confirmation | High-resolution mass data for confident identification and accurate quantification of the impurity. |

| Supercritical Fluid Chromatography (SFC) | Chiral separation of potential stereoisomers | Resolution of enantiomers or diastereomers of the impurity, if applicable. |

| Two-Dimensional Liquid Chromatography (2D-LC) | Enhanced separation of complex impurity profiles | Improved resolution of the target impurity from other process-related impurities and degradation products. |

Integrated Computational and Experimental Approaches for Reaction Optimization and Impurity Prediction

The integration of computational modeling with experimental work offers a powerful paradigm for accelerating process development and gaining a deeper understanding of impurity formation. nih.gov This synergistic approach can lead to more efficient reaction optimization and the proactive prediction of potential impurities. nih.gov

In silico prediction of reaction pathways and impurity formation is a rapidly advancing field. nih.gov Software tools that leverage expert knowledge and computational algorithms can be used to predict potential side reactions and degradation pathways in the synthesis of Pirprofen. researchgate.netresearchgate.net This would allow researchers to anticipate the formation of impurities like this compound and to design control strategies to minimize their formation from the outset. openreview.net

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. mdpi.com By integrating computational modeling with a QbD framework, researchers can more effectively identify critical process parameters (CPPs) that impact the formation of this compound. researchgate.netresearchgate.net Design of Experiments (DoE) can be used to systematically study the effects of these parameters and their interactions, leading to the definition of a design space where the impurity is consistently controlled at acceptable levels. aragen.comnih.gov

The combination of computational fluid dynamics (CFD) for reactor modeling, kinetic modeling for reaction simulation, and experimental validation can provide a comprehensive understanding of the reaction system. compunetics.net This integrated approach can facilitate the optimization of reaction conditions to maximize the yield of the desired product while minimizing the formation of this compound. mit.edumdpi.com

The table below outlines how integrated approaches could be applied to the study of this compound:

| Integrated Approach | Objective | Potential Outcome |

| In silico prediction of side reactions coupled with experimental verification | Proactive impurity identification | Early identification of potential impurities, enabling the development of targeted analytical methods and control strategies. |

| QbD with Design of Experiments (DoE) for reaction optimization | Minimization of impurity formation | Establishment of a robust manufacturing process with a well-defined design space ensuring minimal levels of the target impurity. |

| Kinetic modeling and process simulation | Enhanced process understanding and control | Accurate prediction of impurity levels under different operating conditions, facilitating process optimization and troubleshooting. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-3-chloro-hydratropicAcidEthylEster, and how can purity be validated?

- Methodological Answer :

- Synthesis : Common routes include esterification of the parent acid (e.g., 4-amino-3-chloro-hydratropic acid) with ethanol via acid-catalyzed Fischer esterification. Alternative methods involve coupling reagents like DCC/DMAP in anhydrous conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–260 nm. Confirm purity >98% via integration of chromatographic peaks .

- Reference Standards : Cross-validate against spectral databases (e.g., NIST Chemistry WebBook for IR, NMR, and mass spectra) .

Q. What spectroscopic techniques are recommended for structural confirmation?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm ester linkage (δ ~4.1–4.3 ppm for ethyl -OCH₂CH₃) and aromatic/amine protons (δ ~6.5–8.0 ppm). Compare with computed spectra for chlorinated analogs .

- IR : Detect ester carbonyl (C=O stretch at ~1740 cm⁻¹) and amine N-H stretches (~3300–3500 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with chloro and amino substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts (e.g., hydrolysis or dimerization)?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst concentration, solvent polarity). For example, elevated temperatures (>80°C) may accelerate esterification but risk hydrolysis .

- Byproduct Analysis : Monitor reaction progress via TLC or inline FTIR. If dimerization occurs, introduce steric hindrance (e.g., bulkier alcohols) or reduce reaction time .

- Statistical Validation : Apply ANOVA to identify significant factors. Report confidence intervals for optimal conditions (e.g., 70°C, 0.1M H₂SO₄, 6-hour reaction) .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Comparative Studies : Replicate experiments under standardized conditions (e.g., IUPAC guidelines). For solubility discrepancies, test in multiple solvents (DMSO, ethanol, water) at controlled pH .

- Stability Analysis : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolyzed acid) via LC-MS .

- Data Reconciliation : Use Spearman correlation (as in ) to assess relationships between variables (e.g., solvent polarity vs. degradation rate) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Despite limited hazard data for this compound, apply general protocols for chlorinated/aminated esters:

- Use fume hoods, nitrile gloves, and eye protection.

- Store in airtight containers away from oxidizers (per OSHA guidelines in –2) .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .

Data Presentation and Analysis

Q. How should researchers present analytical data to ensure reproducibility?

- Methodological Answer :

- Tables : Include retention times (HPLC), spectral peaks (NMR/IR), and error margins (e.g., ±0.05 ppm for NMR). Example:

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.15 (q, 2H, -OCH₂CH₃) | |

| HPLC Retention | 8.2 min (90% acetonitrile) |

- Statistical Reporting : Provide R² values for calibration curves and confidence intervals for replicates .

Critical Analysis

Q. What strategies address conflicting bioactivity results in cell-based assays?

- Methodological Answer :

- Dose-Response Validation : Test across a wide concentration range (nM–mM) to identify non-linear effects.

- Control Experiments : Include solvent controls (e.g., DMSO) and reference compounds (e.g., ’s FAEE standards) .

- Mechanistic Studies : Use knock-out models (e.g., CRISPR) or isotopic labeling to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.